molecular formula C9H5N3O B11916038 [1,2]Oxazolo[4,3-F]quinoxaline CAS No. 27629-48-7

[1,2]Oxazolo[4,3-F]quinoxaline

Cat. No.: B11916038
CAS No.: 27629-48-7
M. Wt: 171.16 g/mol
InChI Key: JWYUEPRVYWDZEQ-UHFFFAOYSA-N
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Description

[1,2]Oxazolo[4,3-f]quinoxaline (CAS Number: 27629-48-7) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is built from a quinoxaline core, a privileged scaffold in pharmaceutical research known for its diverse biological activities . The molecule has a molecular formula of C9H5N3O and a molecular weight of 171.16 g/mol . While specific biological data for this exact analog is limited in the public domain, its core structure is a key motif in the development of novel therapeutic agents. Related triazoloquinoxaline derivatives, for instance, have demonstrated a wide spectrum of promising pharmacological properties in recent studies, including cytotoxic activities on melanoma cell lines and inhibitory activity against enzymes like α-amylase and α-glucosidase for antidiabetic research . Furthermore, the quinoxaline scaffold is widely investigated for its potential in antiviral applications . This compound serves as a valuable building block for researchers synthesizing and evaluating new chemical entities for anticancer, antimicrobial, and other bioactivity screenings. Its calculated physicochemical properties, including a density of 1.425 g/cm³ and a boiling point of approximately 365.5°C, make it suitable for various experimental workflows . This product is intended for chemical synthesis and research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27629-48-7

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

[1,2]oxazolo[4,3-f]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H

InChI Key

JWYUEPRVYWDZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C3=CON=C31

Origin of Product

United States

N Oxidation:the Nitrogen Atoms of the Pyrazine Ring in the Quinoxaline Core Can Be Oxidized to Form N Oxides.mdpi.comquinoxaline 1,4 Dioxides Often Exhibit Distinct Chemical Reactivity and Biological Profiles Compared to Their Non Oxidized Parent Compounds.mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Key Intermolecular Interactions within Binding Sites

Computational docking simulations are a cornerstone for predicting how a ligand like nih.govmdpi.comOxazolo[4,3-f]quinoxaline might interact with a biological target. These simulations place the ligand into the three-dimensional structure of a protein's active site and calculate a binding score, predicting the most likely and energetically favorable orientation (pose).

Analysis of the top-scoring poses reveals key intermolecular interactions that stabilize the ligand-protein complex. For a scaffold such as nih.govmdpi.comOxazolo[4,3-f]quinoxaline, these interactions would likely include:

Hydrogen Bonds: The nitrogen and oxygen atoms within the oxazole (B20620) and quinoxaline (B1680401) rings can act as hydrogen bond acceptors, while substituted amine or hydroxyl groups could serve as donors. These interactions with amino acid residues like serine, threonine, or the peptide backbone are critical for affinity.

π-π Stacking: The aromatic quinoxaline ring system is well-suited for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the binding pocket.

Hydrophobic Interactions: Alkyl or aryl substituents on the core structure would engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine, contributing significantly to binding affinity.

For instance, in studies on the related nih.govmdpi.comsemanticscholar.orgtriazolo[4,3-a]quinoxaline scaffold, docking simulations have identified crucial hydrogen bonds and hydrophobic interactions that drive their biological activity. A similar analysis for nih.govmdpi.comOxazolo[4,3-f]quinoxaline would be essential to understand its potential biological targets.

In Silico Assessment of Target Selectivity

A critical aspect of drug design is ensuring a compound interacts selectively with its intended target to minimize off-target effects. In silico methods are invaluable for predicting target selectivity. This is typically achieved by docking the nih.govmdpi.comOxazolo[4,3-f]quinoxaline molecule against a panel of related proteins or different protein families.

By comparing the predicted binding energies and interaction patterns across these targets, researchers can estimate the selectivity profile. For example, if derivatives of nih.govmdpi.comOxazolo[4,3-f]quinoxaline were being investigated as kinase inhibitors, they would be docked against a wide range of kinases. A compound showing a significantly lower (more favorable) binding energy for the target kinase compared to other kinases would be predicted to be more selective. This computational screening helps prioritize which compounds to synthesize and test experimentally, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Development and Validation of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for nih.govmdpi.comOxazolo[4,3-f]quinoxaline derivatives, a dataset of analogues with experimentally determined activities (e.g., IC₅₀ values) is required.

The process involves:

Data Collection: Assembling a series of nih.govmdpi.comOxazolo[4,3-f]quinoxaline compounds with measured biological activities against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build an equation linking the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training) techniques. A statistically robust model can then be used to predict the activity of new, unsynthesized derivatives.

Utilization of Molecular Descriptors in Structure-Activity/Property Correlations

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. In a QSAR study of nih.govmdpi.comOxazolo[4,3-f]quinoxaline, a wide range of descriptors would be calculated to capture different aspects of the molecular structure:

Descriptor ClassExamplesInformation Encoded
1D Descriptors Molecular Weight, Atom Count, Bond CountBasic constitutional properties
2D Descriptors Topological Indices (e.g., Wiener, Randić), Kier & Hall Connectivity IndicesMolecular branching and shape
3D Descriptors Molecular Surface Area, Volume, Shape IndicesThree-dimensional conformation and size
Electronic Descriptors Dipole Moment, HOMO/LUMO energiesElectron distribution and reactivity
Physicochemical Descriptors LogP (lipophilicity), Polar Surface Area (PSA)Solubility, permeability, and drug-likeness

The final QSAR model would highlight which of these descriptors are most influential in determining biological activity, thereby providing crucial insights for designing more potent compounds. For example, a positive correlation with LogP might suggest that increasing lipophilicity could enhance activity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation would model the nih.govmdpi.comOxazolo[4,3-f]quinoxaline-protein complex over time (from nanoseconds to microseconds), simulating the movements and interactions of all atoms.

These simulations are critical for:

Assessing Binding Stability: Confirming if the ligand remains stably bound in the active site in the pose predicted by docking.

Investigating Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

Analyzing Water's Role: Identifying key water molecules that may mediate interactions between the ligand and the protein.

Calculating Binding Free Energy: Using advanced techniques like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.

MD simulations would provide a deeper understanding of the stability and dynamics of the nih.govmdpi.comOxazolo[4,3-f]quinoxaline scaffold within a target's binding site.

Pharmacophore Modeling for Rational Design and Lead Optimization

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for nih.govmdpi.comOxazolo[4,3-f]quinoxaline derivatives could be generated in two ways:

Ligand-based: By aligning a set of known active molecules and identifying the common chemical features responsible for their activity.

Structure-based: By analyzing the key interactions between a potent ligand and its target protein from a crystal structure or a docked complex.

Once developed, this pharmacophore model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the model and are therefore likely to be active. It is also an invaluable tool for lead optimization, guiding chemists on where to place certain functional groups on the nih.govmdpi.comOxazolo[4,3-f]quinoxaline scaffold to enhance interactions with the target and improve potency.

Structure Activity Relationship Sar Studies Of 1 2 Oxazolo 4,3 F Quinoxaline Derivatives

Influence of Substituent Variations on Molecular Interactions and Biological Responses

The biological profile of researchgate.netnih.govoxazolo[4,3-f]quinoxaline derivatives is profoundly influenced by the nature and properties of substituents appended to the core structure. Variations in electronic effects, steric bulk, and lipophilicity of these substituents directly impact the molecule's ability to interact with biological targets, thereby modulating its efficacy and selectivity.

Research has demonstrated that the introduction of different functional groups at various positions on the quinoxaline (B1680401) ring system can lead to a wide spectrum of biological responses. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, which in turn affects pi-pi stacking interactions and hydrogen bonding capabilities with receptor sites. The size and shape of the substituents also play a critical role; bulky groups may enhance binding through increased van der Waals interactions but can also introduce steric hindrance, preventing optimal orientation within a binding pocket.

Positional Effects of Substituents on Activity Profiles

The specific position of a substituent on the researchgate.netnih.govoxazolo[4,3-f]quinoxaline scaffold is as crucial as its chemical nature in determining the biological activity profile. Isomeric derivatives, where the same substituent is located at different positions, often exhibit markedly different potencies and target selectivities. This highlights the importance of the three-dimensional arrangement of functional groups for precise molecular recognition.

Studies have shown that substituents at certain positions may be more critical for establishing key interactions with a biological target. For example, a hydrogen bond donor or acceptor at a specific position might be essential for anchoring the molecule in the active site of an enzyme. Moving this group to a different position could lead to a complete loss of activity. Therefore, a systematic exploration of positional isomers is a fundamental aspect of SAR studies for this class of compounds.

Identification of Essential Pharmacophoric Features for Target Recognition

Through comprehensive SAR studies, essential pharmacophoric features required for the recognition of specific biological targets by researchgate.netnih.govoxazolo[4,3-f]quinoxaline derivatives have been identified. A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to exert a particular biological effect.

Elucidation of Optimal Structural Requirements for Specific Target Modulation

For a given target, there will be an optimal combination of electronic, steric, and lipophilic properties for the substituents on the researchgate.netnih.govoxazolo[4,3-f]quinoxaline core. This knowledge is invaluable for the rational design of new, more effective, and selective therapeutic agents. It allows medicinal chemists to fine-tune the structure of lead compounds to maximize their desired biological effects while minimizing off-target interactions.

Mechanistic Research on Target Interaction and Cellular Pathways in Vitro Models

Enzyme Inhibition Mechanism Investigations

Glycogen Synthase Kinase 3 (GSK3) Inhibition and ATP-Competitive Modalities

Research into the interaction between quinoxaline (B1680401) derivatives and Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in various cellular processes, has identified potent inhibitors within the oxazolo[5,4-f]quinoxaline class, an isomer of the titular compound. rsc.orgresearchgate.net These compounds have been shown to function as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme and blocking its phosphorylation activity. rsc.orgresearchgate.netnih.gov

A series of 2,8-disubstituted oxazolo[5,4-f]quinoxalines have been synthesized and evaluated, leading to the identification of highly potent derivatives. rsc.org Kinetic experiments confirmed an ATP-competitive inhibition mechanism on the GSK3β isoform. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies led to the discovery of 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline as a particularly strong inhibitor, with an IC50 value of approximately 5 nM for the GSK3α isoform. rsc.orgnih.gov Further development led to compounds like MH-124, which demonstrated significant selectivity for the GSK-3α isoform over the GSK-3β isoform. nih.gov Co-crystallization studies of select inhibitors with GSK-3β have revealed a binding mode characterized by the planar tricyclic system orienting toward the hinge region of the ATP-binding site. researchgate.netnih.gov

Compound NameTargetIC50 (nM)Inhibition Modality
2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxalineGSK-3α~5ATP-Competitive
CD-07GSK-3α4.8ATP-Competitive
CD-07GSK-3β22ATP-Competitive
MH-124GSK-3α17ATP-Competitive
MH-124GSK-3β239ATP-Competitive

Soluble Guanylyl Cyclase (sGC) Inhibition and Heme-Site Oxidative Inactivation

The compound 1H- tandfonline.comnih.govnih.govOxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a related quinoxaline derivative, is a well-characterized and potent inhibitor of soluble guanylyl cyclase (sGC). nih.govnih.gov The sGC enzyme is a key receptor for nitric oxide (NO), and its activation leads to the production of cyclic GMP (cGMP). nih.govnih.gov The inhibitory mechanism of ODQ is not based on simple competitive binding but on a more complex interaction at the enzyme's prosthetic heme group. nih.gov

Studies on purified bovine lung sGC have shown that ODQ's inhibition is time-dependent and results in a seemingly irreversible inactivation of the enzyme. nih.gov The mechanism involves the oxidation of the ferrous iron (Fe²⁺) in the sGC heme group to its ferric state (Fe³⁺). nih.gov This oxidation is evident through light absorbance spectroscopy, which shows a shift in the Soret band of the heme from 431 nm to 393 nm upon exposure to ODQ. nih.gov The resulting ferric form of the enzyme has poor sensitivity to NO, thus preventing enzyme activation. nih.gov This mode of action classifies ODQ as an NO-competitive inhibitor that functions through oxidative inactivation of the heme site. nih.gov

Compound NameTargetMechanism of ActionKey Finding
1H- tandfonline.comnih.govnih.govOxadiazolo[4,3-a]quinoxalin-1-one (ODQ)sGCNO-competitive; Irreversible oxidation of the prosthetic heme group (Fe²⁺ → Fe³⁺).Shifts heme Soret band from 431 to 393 nm

Inducible Nitric Oxide Synthase (iNOS) Inhibition

The direct inhibition of inducible nitric oxide synthase (iNOS) by oxazoloquinoxaline derivatives is not extensively documented in the reviewed literature. However, mechanistic studies involving the related quinoxaline compound ODQ (1H- tandfonline.comnih.govnih.govOxadiazolo[4,3-a]quinoxalin-1-one) provide relevant negative data. Research has shown that the inhibitory effects of ODQ on NO signaling pathways are selective for soluble guanylyl cyclase (sGC). ahajournals.org Specifically, studies have reported that ODQ does not inhibit nitric oxide synthase. ahajournals.orgnih.gov In experiments where NO donors were used to induce cellular responses, ODQ was found to block the effects mediated by cGMP without affecting the expression of iNOS mRNA or NF-κB activation, indicating its mechanism is independent of iNOS inhibition. nih.govahajournals.org This suggests that the bioactivity of ODQ-like quinoxaline structures in the NO pathway is targeted at the downstream effector sGC rather than the upstream enzyme iNOS.

Topoisomerase Inhibition (e.g., Topoisomerase I, Topoisomerase II)

Several classes of quinoxaline derivatives have been investigated as inhibitors of topoisomerases, crucial enzymes in managing DNA topology. While data on oxazoloquinoxalines specifically is limited, research on related scaffolds demonstrates significant activity.

Notably, certain tandfonline.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been identified as potent Topoisomerase II (Topo II) inhibitors. nih.gov These compounds are thought to function as DNA intercalators, and their inhibitory activity against Topo II has been quantified. nih.gov One study identified compound 7e from this series as the most potent, with an IC50 value of 0.890 µM, which is more potent than the reference drug doxorubicin (B1662922) (IC50 = 0.94 µM). nih.gov Other research has also highlighted quinoxaline-based derivatives as effective Topo II inhibitors, with some compounds showing IC50 values in the low micromolar range. tandfonline.comnih.gov For example, a specific quinoxaline derivative, referred to as compound IV , exhibited a Topo II inhibitory IC50 of 7.529 µM. tandfonline.comnih.gov Furthermore, imidazo[1,2-a]quinoxaline (B3349733) scaffolds have been explored for their potential as dual inhibitors of both Topoisomerase I and II. indianchemicalsociety.com

Compound Class/NameTargetIC50 (µM)Proposed Mechanism
tandfonline.comnih.govnih.govTriazolo[4,3-a]quinoxaline 7e Topo II0.890DNA Intercalation
tandfonline.comnih.govnih.govTriazolo[4,3-a]quinoxaline 7c Topo II0.980DNA Intercalation
tandfonline.comnih.govnih.govTriazolo[4,3-a]quinoxaline 7b Topo II1.015DNA Intercalation
Quinoxaline Derivative IV Topo II7.529Topo II Inhibition
Quinoxaline Derivative III Topo II21.98Topo II Inhibition
Doxorubicin (Reference)Topo II0.94DNA Intercalation

Dihydropteroate (B1496061) Synthase (DHPS) Enzyme Inhibition

Quinoxaline derivatives have been explored as potential antibacterial agents through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govresearchgate.net This pathway is essential for bacterial survival and is absent in humans, making DHPS an attractive drug target. tandfonline.com

Molecular docking studies of newly synthesized quinoxaline derivatives bearing various heterocyclic moieties (such as thiazoles) suggest a potential mechanism of action. nih.gov These computational models indicate that the compounds could occupy both the p-amino benzoic acid (PABA) and the pterin (B48896) binding pockets of the DHPS enzyme. nih.govresearchgate.net This dual-site interaction suggests that these quinoxaline compounds could effectively inhibit the enzyme's function. nih.govtandfonline.com For instance, a thiazolyl quinoxaline derivative (11c ) displayed significant activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Similarly, studies on pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines showed that compounds 5b and 5c were equipotent to ampicillin (B1664943) against B. subtilis, with docking patterns confirming their fit within the DHPS binding pockets. tandfonline.com

Compound Class/NameTarget OrganismMIC (µg/mL)Proposed Target
Thiazolyl Quinoxaline 11c P. aeruginosa12.5DHPS
Pyrazolo-triazolo-quinoxaline 5b B. subtilis12.5DHPS
Pyrazolo-triazolo-quinoxaline 5c B. subtilis12.5DHPS
Levofloxacin (Reference)P. aeruginosa12.5DNA Gyrase/Topo IV
Ampicillin (Reference)B. subtilis12.5Cell Wall Synthesis

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

The inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase involved in cell proliferation and differentiation, has been explored using quinoxaline-based molecules. Research has focused on derivatives of 3-vinyl-quinoxalin-2(1H)-one as a novel class of FGFR1 inhibitors. nih.govnih.govdovepress.com These compounds were developed using the known multi-targeted RTK inhibitor TKI258 (Dovitinib) as a lead compound. nih.govnih.gov

The mechanism of these inhibitors involves targeting the ATP-binding site of the FGFR1 kinase. nih.gov In vitro kinase assays were performed to evaluate the inhibitory activity of a series of synthesized compounds. The results showed that several derivatives exhibited good inhibitory activity against FGFR1. nih.govdovepress.com Structure-activity relationship (SAR) analyses indicated that compounds with smaller substituents on the side chain of the 3-vinyl-quinoxalin-2(1H)-one scaffold were generally more effective. nih.govnih.gov Molecular docking studies were also employed to gain further insight into the binding interactions between these quinoxaline derivatives and the FGFR1 active site. nih.govnih.gov

Compound SeriesTargetFinding
A, B, C, DFGFR1Most synthesized compounds showed kinase inhibitory activities.
A1, A2, A3, A5FGFR1Exhibited relatively good inhibitory activities at a 10.0 µM concentration.
A vs B vs CFGFR1Compounds in series A were more active than series B, which were slightly better than series C.

Interactions with Nucleic Acids and DNA Intercalation Studies

No studies have been published that investigate the potential for dntb.gov.uanih.govOxazolo[4,3-f]quinoxaline to interact with or intercalate into nucleic acids.

Microtubule Dynamics and Tubulin Polymerization Inhibition

The effect of dntb.gov.uanih.govOxazolo[4,3-f]quinoxaline on microtubule dynamics and tubulin polymerization has not been reported in the scientific literature.

Cellular Process Modulation in In Vitro Models

Specific data on how dntb.gov.uanih.govOxazolo[4,3-f]quinoxaline modulates cellular processes in in vitro models is not available.

Cell Cycle Progression Analysis (e.g., G2/M Phase Arrest)

Research into the cellular effects of nih.govnih.govOxazolo[4,3-f]quinoxaline and its related quinoxaline derivatives has consistently demonstrated their ability to interfere with the normal progression of the cell cycle, frequently leading to an accumulation of cells in the G2/M phase. This phase of the cell cycle is a critical checkpoint, ensuring that DNA is properly replicated before the cell divides. Disruption of this phase can be a potent strategy for inhibiting the proliferation of cancer cells.

A number of studies have highlighted this G2/M arrest. For instance, treatment of human colon cancer cells with certain quinoxaline 1,4-dioxide derivatives resulted in a significant block at the G2/M phase. nih.gov This arrest was associated with the inhibition of cyclin B expression, a key regulatory protein for the G2/M transition. nih.gov Similarly, a novel class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles was shown to induce a concentration-dependent G2/M phase arrest in various cancer cell lines. nih.gov This effect was linked to the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle. nih.gov

Further investigations into other quinoxaline derivatives have reinforced these findings. For example, a nih.govnih.govub.edutriazolo[4,3-a]quinoxaline derivative was observed to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. researchgate.net Another study on novel 2-substituted-quinoxaline analogues also reported cell cycle arrest at the G2/M and pre-G1 phases in MCF-7 cells. rsc.org The ability of these compounds to halt cell division at this critical juncture underscores their potential as antiproliferative agents. The consistent observation of G2/M arrest across different structural variations of the quinoxaline scaffold suggests that this is a core mechanistic feature of this class of compounds.

Table 1: Cell Cycle Arrest Induced by Quinoxaline Derivatives

Compound Class Cell Line(s) Key Findings Reference(s)
Quinoxaline 1,4-dioxides Human colon cancer cells G2/M phase arrest, inhibition of cyclin B expression. nih.gov
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles Various cancer cell lines Concentration-dependent G2/M phase arrest, inhibition of tubulin polymerization. nih.gov
nih.govnih.govub.eduTriazolo[4,3-a]quinoxaline derivative MCF-7 breast cancer cells Cell growth arrest in G2/M phase. researchgate.net
2-Substituted-quinoxaline analogues MCF-7 breast cancer cells Cell cycle arrest at G2/M and pre-G1 phases. rsc.org
Isoindolo[2,1-a]quinoxaline derivative Human tumor cell lines Arrest of the cell cycle in the G2/M phase. acs.org

Apoptosis Pathway Activation (e.g., Mitochondrial Pathway, Caspase Activation, PARP Cleavage)

In addition to halting cell cycle progression, derivatives of nih.govnih.govOxazolo[4,3-f]quinoxaline are potent inducers of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or cancerous cells. The apoptotic process initiated by these compounds often involves the intrinsic, or mitochondrial, pathway.

A key event in the mitochondrial pathway of apoptosis is the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors into the cytoplasm. nih.govacs.org This, in turn, triggers a cascade of enzymatic activations. Central to this cascade are caspases, a family of proteases that execute the apoptotic program. Studies have shown that treatment with quinoxaline derivatives leads to the activation of key initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. ub.eduacs.org

The activation of executioner caspases results in the cleavage of specific cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One such critical substrate is poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govwaocp.org Cleavage of PARP by caspases, particularly caspase-3, is a well-established marker of apoptosis. ub.edunih.govwaocp.org Research on various quinoxaline derivatives, including pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles and a quinoxaline-containing peptide, has consistently demonstrated the occurrence of PARP cleavage following treatment. nih.govub.edu This cleavage renders the enzyme inactive, preventing DNA repair and pushing the cell towards its demise.

The collective evidence, from mitochondrial depolarization to caspase activation and PARP cleavage, strongly indicates that the induction of the mitochondrial apoptotic pathway is a primary mechanism by which these compounds exert their cytotoxic effects.

Table 2: Apoptotic Events Induced by Quinoxaline Derivatives

Compound Class/Derivative Apoptotic Event Key Findings Reference(s)
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles Mitochondrial Depolarization Accompanied G2/M arrest and led to apoptosis. nih.gov
Isoindolo[2,1-a]quinoxaline derivative (4c) Mitochondrial Depolarization Observed alongside G2/M arrest and apoptosis. acs.org
Quinoxaline-containing peptide (RZ2) Mitochondrial Disruption Disruption of mitochondrial membrane potential was observed. ub.edu
Isoindolo[2,1-a]quinoxaline derivative (4c) Caspase Activation Activation of caspase-3 and caspase-9 was detected. acs.org
Quinoxaline-containing peptide (RZ2) Caspase Activation Increased levels of active (cleaved) caspase-3 were observed. ub.edu
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles PARP Cleavage Accompanied G2/M arrest and apoptosis. nih.gov
Quinoxaline-containing peptide (RZ2) PARP Cleavage Cleaved poly-(ADP-ribose) polymerase (PARP) was detected. ub.edu
Isoindolo[2,1-a]quinoxaline derivative (4c) PARP Cleavage Accompanied apoptosis and caspase activation. acs.org

Generation of Reactive Oxygen Species in Cellular Contexts

The induction of apoptosis by nih.govnih.govOxazolo[4,3-f]quinoxaline derivatives is often linked to an increase in intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, and at high levels, they can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways.

In vitro studies have shown that treatment with certain quinoxaline-based compounds leads to a significant generation of ROS within cancer cells. For example, the investigation of a quinoxaline-containing peptide, RZ2, revealed an increase in mitochondrial ROS, which contributed to the disruption of the mitochondrial membrane potential and subsequent apoptosis. ub.edu Similarly, the potent antitumor agent, an isoindolo[2,1-a]quinoxaline derivative, was also found to induce the generation of reactive oxygen species, which accompanied G2/M cell cycle arrest and apoptosis. acs.org

The production of ROS appears to be an integral part of the mechanism of action for these compounds, acting as a key signaling molecule that pushes the cell towards apoptosis. This ability to induce oxidative stress represents another facet of their multifaceted anti-cancer activity.

Table 3: Generation of Reactive Oxygen Species by Quinoxaline Derivatives

Compound/Derivative Experimental Context Key Findings Reference(s)
Quinoxaline-containing peptide (RZ2) HeLa cells Increase in mitochondrial ROS, contributing to apoptosis. ub.edu
Isoindolo[2,1-a]quinoxaline derivative (4c) Human tumor cell lines Generation of reactive oxygen species accompanied G2/M arrest and apoptosis. acs.org
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles Cancer cell lines Generation of reactive oxygen species was associated with G2/M arrest and apoptosis. nih.gov

Chemical Biology Applications and Hybrid Molecular Approaches

Design and Synthesis of Hybrid Pharmacophores Incorporating thenih.goviau.irOxazolo[4,3-F]quinoxaline Moiety

There is no available information on the design principles or synthetic strategies for creating hybrid molecules that incorporate the nih.goviau.irOxazolo[4,3-F]quinoxaline core.

Development ofnih.goviau.irOxazolo[4,3-F]quinoxaline Derivatives as Chemical Probes for Biological Systems

No studies detailing the development or application of nih.goviau.irOxazolo[4,3-F]quinoxaline derivatives as chemical probes for imaging, target identification, or other biological investigations could be located.

Integration of the Scaffold into More Complex Molecular Architectures for Enhanced Functionality

The scientific literature does not currently contain examples of the nih.goviau.irOxazolo[4,3-F]quinoxaline scaffold being used as a building block for more elaborate molecular structures with enhanced or novel functions.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Chemical Space for Novelrsc.orgacs.orgOxazolo[4,3-F]quinoxaline Derivatives

The synthesis of novel derivatives is a cornerstone of drug discovery, aiming to expand the available chemical space and improve the pharmacological profiles of lead compounds. For quinoxaline-based heterocycles, several synthetic strategies have been successfully employed to generate diverse libraries of analogues. Future research will likely focus on developing more efficient and versatile synthetic methodologies to access a wider range of derivatives.

Future explorations will likely involve the introduction of a wide array of functional groups at various positions of the rsc.orgacs.orgOxazolo[4,3-F]quinoxaline core to modulate its physicochemical properties and biological activity. The synthesis of new quinoxaline (B1680401) derivatives continues to be an active area of research, with new compounds being characterized for their potential as antitumor agents. ekb.eg

Integration of Advanced Computational Methodologies for De Novo Design and Mechanistic Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules and the prediction of their biological activities and mechanisms of action. For quinoxaline-based scaffolds, computational approaches such as molecular docking have been instrumental in understanding structure-activity relationships (SAR) and guiding the design of more potent inhibitors.

For example, in the development of 3-vinyl-quinoxalin-2(1H)-one derivatives as FGFR1 inhibitors, molecular docking was used to gain insights into the interactions between the compounds and the target protein. nih.gov Similarly, the design of rsc.orgacs.orgekb.egtriazolo[4,3-a]quinoxaline derivatives has been informed by previous SAR studies within the Imiqualine family of heterocyclic compounds. mdpi.comnih.gov

The future integration of more advanced computational methods, such as molecular dynamics simulations, free energy calculations, and machine learning algorithms, will further enhance the drug design process. These techniques can provide a more dynamic and accurate picture of ligand-protein interactions, predict pharmacokinetic properties, and identify potential off-target effects. For instance, molecular dynamics studies have been used to understand the robust and specific binding of a rsc.orgacs.orgekb.egtriazolo[4,3-a]quinoxaline-based inhibitor to its target. nih.gov The application of these advanced computational tools will accelerate the discovery and optimization of novel rsc.orgacs.orgOxazolo[4,3-F]quinoxaline derivatives with desired therapeutic profiles.

Application of Multi-Omics Data in Elucidating Complex Biological Mechanisms

The advent of "omics" technologies, including genomics, proteomics, metabolomics, and transcriptomics, has revolutionized our understanding of complex biological systems and disease pathogenesis. The integration of multi-omics data can provide a holistic view of the cellular response to a drug candidate, helping to elucidate its mechanism of action, identify biomarkers of response, and uncover potential resistance mechanisms.

While specific multi-omics studies on rsc.orgacs.orgOxazolo[4,3-F]quinoxaline are not yet prevalent, the general approach is highly applicable. For example, a study on respiratory syncytial virus (RSV) infection utilized multi-omics analysis of the microbiome and metabolome to identify biomarkers and understand the host response. ed.ac.uk This type of integrated analysis could be powerfully applied to study the effects of novel quinoxaline derivatives in various disease models.

Future research should aim to leverage multi-omics approaches to dissect the complex biological pathways modulated by rsc.orgacs.orgOxazolo[4,3-F]quinoxaline derivatives. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can gain a deeper understanding of the compound's mode of action and its impact on cellular networks. This knowledge is crucial for the rational design of combination therapies and for personalizing treatment strategies.

Strategic Development of Targeted Molecular Tools Utilizing thersc.orgacs.orgOxazolo[4,3-F]quinoxaline Scaffold

The development of targeted molecular tools, such as selective inhibitors and probes, is essential for dissecting biological pathways and validating novel drug targets. The rsc.orgacs.orgOxazolo[4,3-F]quinoxaline scaffold, with its potential for diverse functionalization, is an attractive starting point for the creation of such tools.

Researchers have successfully developed potent and selective inhibitors based on related quinoxaline scaffolds. For instance, 2,8-disubstituted oxazolo[5,4-f]quinoxalines have been identified as potent inhibitors of glycogen-synthase kinase 3 (GSK3). rsc.org Other quinoxaline derivatives have been developed as inhibitors of fibroblast growth factor receptor 1 (FGFR1) and as dual inhibitors of EGFR kinase and tubulin polymerization. nih.govresearchgate.net Furthermore, a rsc.orgacs.orgekb.egtriazolo[4,3-a]quinoxaline-based compound has been reported as a potent and BD1-selective BET inhibitor for the treatment of acute myeloid leukemia. nih.gov

The strategic development of molecular probes based on the rsc.orgacs.orgOxazolo[4,3-F]quinoxaline scaffold could involve the incorporation of reporter tags, such as fluorescent dyes or biotin, to enable the visualization and tracking of the molecule within cells and tissues. Such probes would be invaluable for studying the subcellular localization, target engagement, and downstream effects of compounds built on this heterocyclic system. The synthesis of quinoxaline carboxamide derivatives and their radiolabeling for use as melanoma-targeting probes exemplifies this approach. acs.org

Q & A

Q. What are the common synthetic routes for [1,2]Oxazolo[4,3-F]quinoxaline, and how do reaction conditions influence yields?

The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example, copper-catalyzed Ugi-arylation sequences enable the fusion of pyrrole/indole moieties with quinoxaline cores, achieving yields of 38–65% under optimized conditions (e.g., CuI catalysis in DMSO at 110°C) . Alternative routes include condensation of α-diketones with o-phenylenediamines, though regioselectivity must be controlled using substituents or catalysts . Key variables include solvent polarity (acetonitrile vs. toluene), temperature, and substituent electronic effects (e.g., electron-withdrawing groups improve cyclization efficiency) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry, particularly 1H^1H-NMR for distinguishing N- vs. O-substituents . X-ray crystallography resolves stereochemical ambiguities, such as atropisomerism in N-oxide derivatives, where enantiomerization barriers exceed 80 kJ/mol . Density functional theory (DFT) calculations predict molecular orbital energies and solvent effects on thermodynamic stability, with polar solvents (e.g., water) stabilizing charge-separated states .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit kinase inhibition (e.g., GSK3α/β with IC50_{50} values as low as 5 nM), antiviral activity (e.g., targeting viral opportunistic infections), and antimicrobial properties . Structure-activity relationships (SAR) highlight the importance of substituents at positions 2 and 8: thiomorpholino groups enhance kinase binding, while pyridyl groups improve solubility .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of atropisomeric this compound derivatives?

Atropisomerism arises from restricted rotation around the N–C bond in N-oxide derivatives. Dynamic NMR studies reveal enantiomerization barriers >80 kJ/mol, necessitating chiral separation via HPLC with polysaccharide-based columns . Substituent bulk (e.g., 3,4-difluorophenyl groups) increases steric hindrance, stabilizing enantiomers. Computational modeling (e.g., DFT) predicts transition states to optimize reaction conditions for enantioselective synthesis .

Q. What methodologies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often stem from assay conditions. For example, anti-proliferative activity varies with cell line sensitivity (e.g., HepG2 vs. MCF-7) and incubation time . Dose-response validation using orthogonal assays (e.g., ATP-competitive kinase inhibition vs. cytotoxicity screening) clarifies specificity . Meta-analyses of substituent effects (e.g., logP vs. IC50_{50}) can reconcile SAR inconsistencies .

Q. How do computational models predict the binding modes of this compound derivatives to kinase targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify key interactions: the oxazole ring forms hydrogen bonds with kinase hinge regions (e.g., GSK3β Val135), while substituents at position 8 occupy hydrophobic pockets . Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substitution, guiding rational design .

Q. What strategies mitigate solubility challenges in this compound-based drug candidates?

Introducing polar groups (e.g., morpholino, pyridyl) improves aqueous solubility, as demonstrated by logP reductions from 3.5 to 1.8 . Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations enhance bioavailability. Solubility parameters (Hansen solubility sphere) predict compatibility with excipients .

Q. How do oxidative coupling methods compare for synthesizing this compound derivatives under green chemistry principles?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 30 min) and improves yields by 15–20% compared to conventional heating . Recyclable catalysts (e.g., TiO2_2 nanoparticles) minimize waste, while aqueous media eliminate organic solvents. Life-cycle assessments (LCAs) confirm lower environmental impacts for these methods .

Q. What mechanistic insights explain the dual antiviral and kinase inhibition activities of this compound derivatives?

The planar quinoxaline core intercalates into viral RNA (e.g., HIV-1 RT inhibition), while substituents target ATP-binding pockets in kinases. Competitive binding assays and mutagenesis studies (e.g., GSK3β Ala144Val mutants) confirm dual mechanisms .

Q. How are in silico ADMET profiles validated experimentally for this compound derivatives?

Predictive tools (e.g., SwissADME) estimate permeability (Caco-2 assays) and metabolic stability (cytochrome P450 inhibition assays). In vitro microsomal stability tests (e.g., human liver microsomes) correlate with computed clearance rates (R2^2 > 0.85) .

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